2-Thiophenecarboxaldehyde

Catalog No.
S561100
CAS No.
98-03-3
M.F
C5H4OS
M. Wt
112.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiophenecarboxaldehyde

CAS Number

98-03-3

Product Name

2-Thiophenecarboxaldehyde

IUPAC Name

thiophene-2-carbaldehyde

Molecular Formula

C5H4OS

Molecular Weight

112.15 g/mol

InChI

InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H

InChI Key

CNUDBTRUORMMPA-UHFFFAOYSA-N

Synonyms

2-Formylthiofuran; 2-Formylthiophene; 2-Thienaldehyde; 2-Thienylaldehyde; 2-Thienylcarbaldehyde; 2-Thienylcarboxaldehyde; 2-Thiofurancarboxaldehyde; 2-Thiophenealdehyde; NSC 2162; Thiofurfural; Thiophene-2-carbaldehyde; Thiophene-2-carboxaldehyde; Th

Canonical SMILES

C1=CSC(=C1)C=O

The exact mass of the compound Thiophene-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Thiophenecarboxaldehyde (CAS 98-03-3) is a foundational heteroaromatic aldehyde characterized by an electron-rich thiophene ring with a formyl group at the 2-position. This specific regiochemistry imparts distinct electronic properties, making it highly reactive toward electrophilic substitution, Knoevenagel condensations, and Schiff base formations. Industrially, it serves as a critical precursor for synthesizing active pharmaceutical ingredients (APIs), conducting polymers, and specialized agrochemicals. Procurement decisions typically hinge on its superior reactivity profile compared to its furan analogs and its obligate structural role in generating 2-thienyl pharmacophores, ensuring high downstream conversion rates and strict pharmacopeial compliance .

Procurement Fit

Colorless to pale yellow liquid; aldehyde-functionalized thiophene building block
Soluble in common organic solvents (ethanol, ether, benzene); insoluble in water
Reacts at aldehyde group for condensation, nucleophilic addition, and C-H functionalization workflows

Substituting 2-thiophenecarboxaldehyde with its positional isomer (3-thiophenecarboxaldehyde) or structurally related aldehydes (benzaldehyde, furfural) routinely leads to process failures or inactive downstream products. The 2-position of the thiophene ring is significantly more electron-rich than the 3-position, fundamentally altering its behavior in single-electron transfer reactions. For instance, in samarium diiodide-mediated couplings, the 3-isomer undergoes uncontrolled oligomerization, whereas the 2-isomer remains stable for controlled functionalization [1]. Furthermore, in pharmaceutical manufacturing, replacing the 2-thienyl group with a phenyl or 3-thienyl moiety abolishes the receptor-binding efficacy of drugs like Eprosartan and Pyrantel, making 2-thiophenecarboxaldehyde an irreplaceable, structurally obligate raw material [2].

Substitution Risk

Regioisomeric shift
2- vs. 3-thiophenecarboxaldehyde alters combustion enthalpy and vaporization energy profiles, affecting process energetics.
Heteroatom replacement
Replacing S with O (furfural) or the thiophene ring with phenyl (benzaldehyde) changes Hammett substituent constants and reaction kinetics.
Conformational inversion
Gas-phase cis/trans stability order is inverted relative to the 3-isomer, impacting spectroscopic and computational reference data.

Superior Reactivity in NHC-Catalyzed Aza-Benzoin Condensations

When subjected to N-heterocyclic carbene (NHC)-catalyzed aza-benzoin condensation with N,N′-dipyridin-2-yl aminals, 2-thiophenecarboxaldehyde demonstrates significantly higher reactivity than its furan analog. The sulfur heteroatom modulates the electrophilicity of the carbonyl group, resulting in a 93% yield of the desired α-amino ketone, whereas furfural achieves only a 68% yield under identical conditions[1]. This makes 2-thiophenecarboxaldehyde the preferred building block for assembling complex, thienyl-substituted aza-heterocycles.

Evidence DimensionIsolated product yield
Target Compound Data93% yield
Comparator Or BaselineFurfural (68% yield)
Quantified Difference25% absolute yield increase
ConditionsNHC-catalyzed reaction with N,N′-dipyridin-2-yl aminals in THF at reflux

For scale-up synthesis of α-amino ketones, selecting the thiophene derivative over the furan analog directly improves mass balance and reduces catalyst loading requirements.

Thermodynamic stability
Head-to-head
2.0 kJ·mol⁻¹ lower combustion enthalpy
More stable liquid-phase isomer
Rotating-bomb calorimetry, 298.15 K

Resistance to Uncontrolled Oligomerization in Single-Electron Reductions

The positional isomerism of the aldehyde group on the thiophene ring drastically alters its behavior under single-electron transfer conditions. When treated with samarium diiodide (SmI2), 3-thiophenecarboxaldehyde yields a complex, inseparable mixture of pinacol-coupled, carbonyl-coupled, and trimeric products. In contrast, 2-thiophenecarboxaldehyde resists this uncontrolled oligomerization, allowing for selective tuning (e.g., via Ti(OiPr)4 addition) to control the reaction pathway [1].

Evidence DimensionProduct distribution profile
Target Compound DataResists oligomerization (tunable pathway)
Comparator Or Baseline3-Thiophenecarboxaldehyde (Forms complex trimeric/pinacol mixtures)
Quantified DifferenceClean reaction profile vs. intractable mixture
ConditionsSmI2-mediated reduction in THF at room temperature

Buyers developing SmI2-mediated synthetic routes must procure the 2-isomer to avoid severe yield losses and purification bottlenecks caused by oligomerization.

Electronic character
Head-to-head
Lower reaction rate; thienyl Hammett σβ-S = -0.08
Electron-donating vs. phenyl reference
Base-catalyzed condensation in methanol

Obligate Precursor for 2-Thienyl Active Pharmaceutical Ingredients

2-Thiophenecarboxaldehyde is the obligate starting material for synthesizing the 2-thienyl moiety in major pharmaceuticals, including the antihypertensive Eprosartan and the anthelmintic Pyrantel. It undergoes highly efficient Knoevenagel condensation with diethyl malonate or cyanoacetic acid (often exceeding 85% yield in industrial settings) to generate the required pharmacophore [1]. Substitution with benzaldehyde or 3-thiophenecarboxaldehyde is impossible, as they generate inactive structural isomers that fail to meet specific receptor binding requirements.

Evidence DimensionPharmacophore structural fidelity
Target Compound DataGenerates active 2-thienyl APIs (>85% yield in precursor condensation)
Comparator Or Baseline3-Thiophenecarboxaldehyde / Benzaldehyde (Generates inactive structural isomers)
Quantified DifferenceBinary (Active API vs. Inactive analog)
ConditionsIndustrial Knoevenagel condensation for API synthesis

Procurement for generic API manufacturing strictly requires the 2-isomer to ensure pharmacological efficacy and comply with pharmacopeial standards.

Conformational landscape
Head-to-head
cis more stable by 1.22 kcal/mol
Inverted cis/trans preference vs. 3-isomer
MP2/6-311++G(d,p), gas phase

Scalable Industrial Synthesis via Solid Phosgene Route

The commercial viability of 2-thiophenecarboxaldehyde is heavily supported by its highly scalable synthesis from thiophene. While traditional Vilsmeier-Haack formylations using POCl3 generate difficult-to-treat phosphorus wastewater, optimized industrial routes utilizing solid phosgene (triphosgene) in chlorobenzene achieve up to 88% isolated yield of 2-thiophenecarboxaldehyde [1]. This high-yield, low-waste manufacturability ensures a stable, cost-effective supply chain compared to more complex heterocyclic aldehydes that require multi-step lithiation or expensive ruthenium-catalyzed oxidations.

Evidence DimensionIndustrial synthesis yield and waste profile
Target Compound Data88% yield (Solid phosgene route, low phosphorus waste)
Comparator Or BaselineTraditional POCl3 Vilsmeier-Haack (Moderate yield, high phosphorus wastewater)
Quantified Difference16% yield improvement (from ~72% to 88%) and elimination of POCl3 waste
ConditionsFormylation of thiophene using solid phosgene in chlorobenzene

Buyers sourcing metric tons for API production benefit from the cost stability and lower environmental compliance costs associated with the triphosgene synthetic route.

C5-H functionalization
Class-level
Ni/NHC catalysis with recyclable N-PMP imine
Enables selective late-stage diversification
Direct yield data to verify for thiophene substrate

Commercial API Manufacturing (Eprosartan & Pyrantel)

Directly following its obligate structural role, 2-thiophenecarboxaldehyde is the mandatory starting material for Knoevenagel condensation with diethyl malonate or cyanoacetic acid. This process yields the essential 2-thienyl pharmacophore required for these drugs, ensuring strict pharmacopeial compliance [1].

Synthesis of Complex Aza-Heterocycles via NHC Catalysis

Due to its superior electrophilicity compared to furfural, it is the preferred substrate for synthesizing α-amino ketones and related heterocycles, delivering high yields and reducing catalyst waste in advanced organic synthesis[2].

Controlled Single-Electron Transfer (SET) Couplings

In advanced synthetic routes utilizing SmI2, this compound is selected over 3-thiophenecarboxaldehyde to prevent intractable oligomerization, ensuring clean pinacol or Evans-Tishchenko coupling profiles [3].

Scalable Thiophene-Based Materials Production

Supported by its high-yield, POCl3-free industrial synthesis routes, it is the optimal procurement choice for bulk materials science applications, including the synthesis of conducting polythiophenes and organic photovoltaics [4].

Application Fit

Application
Selection Property
Validation Focus
Thiophene-containing API / agrochemical synthesis
Aldehyde reactivity and 2-thienyl electronic profile
Condensation kinetics and regiochemical outcome
Process scale-up and safety assessment
Thermochemical consistency (combustion, vaporization)
Process safety margins and reactor design parameters
Conducting polymers and electrochromic materials
Thiophene electronic structure and redox activity
Optoelectronic performance and polymer stability
Gas-phase spectroscopy and computational benchmark
Well-characterized conformational landscape
Conformer population and spectroscopic assignments

Physical Description

Liquid; [Sigma-Aldrich MSDS]

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

111.99828592 Da

Monoisotopic Mass

111.99828592 Da

Boiling Point

75.00 to 77.00 °C. @ 11.00 mm Hg

Heavy Atom Count

7

LogP

1.02 (LogP)
1.02

UNII

IW05BB9XBM

GHS Hazard Statements

Aggregated GHS information provided by 147 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (63.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.55 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

98-03-3

Wikipedia

Thiophene-2-carboxaldehyde

General Manufacturing Information

2-Thiophenecarboxaldehyde: ACTIVE

Nematicidal activity of 2-thiophenecarboxaldehyde and methylisothiocyanate from caper (Capparis spinosa) against Meloidogyne incognita

Pierluigi Caboni, Giorgia Sarais, Nadhem Aissani, Graziella Tocco, Nicola Sasanelli, Barbara Liori, Annarosa Carta, Alberto Angioni
PMID: 22769561   DOI: 10.1021/jf302075w

Abstract

New pesticides based on plant extracts have recently gained interest in the development of nontoxic crop protection chemicals. Numerous research studies are focused on the isolation and identification of new active compounds derived from plants. In this manuscript we report about the use of the Mediterranean species Capparis spinosa as a potent natural nematicidal agent against the root knot nematodes Meloidogyne incognita. Leaves, stems, and caper buds of Capparis spinosa were used to obtain their methanol extracts (LME, SME, BME) that were successively in vitro tested against second stage nematode juveniles (J2). In terms of paralysis induction, the methanol extract of the stem part (SME) was found more effective against M. incognita and then the caper methanol buds and leaves extracts. The chemical composition analysis of the extracts carried out by GC/MS and LC/MS techniques showed that methylisothiocyanate was the main compound of SME. The EC50 for SME after 3 days of immersion was 215 ± 36 mg/L. The constituent components of SME such as 2-thiophenecarboxaldehyde and methylisothiocyanate were successively in vitro tested for their nematicidal activity against J2. Both compounds induced paralysis on root knot nematodes ranking first (EC50 = 7.9 ± 1.6, and 14.1 ± 1.9 mg/L respectively) for M. incognita. Moreover, 2-thiophenecarboxaldehyde showed a strong fumigant activity.


Synthesis, spectroscopic studies and crystal structure of the Schiff base ligand L derived from condensation of 2-thiophenecarboxaldehyde and 3,3'-diaminobenzidine and its complexes with Co(II), Ni(II), Cu(II), Cd(II) and Hg(II): Comparative DNA binding studies of L and its Co(II), Ni(II) and Cu(II) complexes

Mohammad Shakir, Ambreen Abbasi, Mohammad Azam, Asad U Khan
PMID: 21715221   DOI: 10.1016/j.saa.2011.05.077

Abstract

The Schiff base ligand, N,N'-bis-(2-thiophenecarboxaldimine)-3,3'-diaminobenzidine (L) obtained from condensation of 2-thiophenecarboxaldehyde and 3,3'-diaminobenzidine, was used to synthesize the complexes of type, [M2L2]Cl4 [M=Co(II), Ni(II), Cu(II), Cd(II) and Hg(II)]. The newly synthesized ligand (L) was characterized on the basis of the results of elemental analysis, FT-IR, 1H NMR, 13C NMR, mass spectroscopic studies and single crystal X-ray crystallography. The characteristic resonance signals in 1H NMR and 13C NMR spectra indicated the presence of azomethine group as a result of condensation reaction. The stoichiometry, bonding and stereochemistries of complexes were ascertained on the basis of results of elemental analysis, magnetic susceptibility measurements, molar conductance and spectroscopic studies viz., FT-IR, 1H and 13C NMR, UV-vis and EPR. EPR, UV-vis and magnetic moment data revealed an octahedral geometry for complexes with distortion in Cu(II) complex and conductivity data show 1:2 electrolytic nature of complexes. Absoption and fluorescence spectroscopic studies supported that Schiff base ligand L and its Co(II), Ni(II) and Cu(II) complexes exhibited significant binding to calf thymus DNA. The complexes exhibited higher affinity to calf thymus DNA than the free Schiff base ligand L.


Cyclooctadiene Ru(II) complexes of thiophene-2-carboxaldehyde-derived thiosemicarbazones: synthesis, characterization and antiamoebic activity

Shailendra Singh, Fareeda Athar, Mannar R Maurya, Amir Azam
PMID: 16545496   DOI: 10.1016/j.ejmech.2006.01.014

Abstract

Thiosemicarbazones (TSC) 1-10 were synthesized by condensing substituted thiosemicarbazide with thiophene-2-carboxaldehyde. These thiosemicarbazones were further reacted with [Ru(eta4-C8H12)(CH3CN)2Cl2] to form complexes of the type [Ru(eta4-C8H12)(TSC)Cl2] 1a-10a. Thiosemicarbazones exhibited antiamoebic activity in the range IC50=1.09-5.42 microM. In vitro assessment of antiamoebic activity indicated that the thiosemicarbazones 3, IC50=1.67 microM, 4, IC50=1.11 microM and 6, IC50=1.09 microM showed substantially less IC50 value than metronidazole (IC50=1.87 microM), a commonly used drug against amoebiasis. Cyclooctadiene Ru(II) complexes of thiosemicarbazones showed significant improvement in antiamoebic activity (IC50=0.30-1.39 microM). All the complexes possess noteworthy potencies and showed less IC50 values than metronidazole against HK-9 strain of Entamoeba histolytica. Among all the complexes, the most promising antiamoebic activities was shown by the complexes 4a and 6a (IC50=0.31 microM of 4a and IC50=0.30 microM of 6a versus metronidazole).


The structure and conformations of 2-thiophenecarboxaldehyde obtained from partially averaged dipolar couplings

Maria Concistrè, Giuseppina De Luca, Marcello Longeri, Giuseppe Pileio, James W Emsley
PMID: 16082671   DOI: 10.1002/cphc.200500190

Abstract

The proton NMR spectra of samples of 2-thiophenecarboxaldehyde dissolved in a nematic liquid crystalline solvent, including those from all five singly labelled 13C isotopomers, have been obtained. These have been analysed to yield sets of partially averaged dipolar couplings which have been used to determine the structure and the relative amounts of the cis and trans forms, which are the two minimum-energy structures generated by rotation about the ring-aldehyde bond. A procedure for applying vibrational corrections to the dipolar couplings in the presence of large amplitude motions is discussed.


Coverage dependent variation of the adsorption structure of 2-thiophenecarboxaldehyde on the Ge(100)-2 × 1 reconstructed surface

Myungjin Lee, Minjeong Shin, Hangil Lee
PMID: 24064446   DOI: 10.3390/molecules180910301

Abstract

High-resolution photoemission spectroscopy (HRPES) measurements were collected and density functional theory (DFT) calculations were performed to track the exposure-dependent variation of the adsorption structure of 2-thiophenecarboxaldehyde (C4H3SCHO: TPCA) on the Ge(100) 2 × 1 reconstructed surface at room temperature. In an effort to identify the most probable adsorption structures on the Ge(100)-2 × 1 reconstructed surface, we deposited TPCA molecules at low exposure and at high exposure and compared the differences between the electronic features measured using HRPES. The HRPES data suggested three possible adsorption structures of TPCA on the Ge(100)-2 × 1 reconstructed surface, and DFT calculations were used to determine the plausibility of these structures. HRPES analysis corroborated by DFT calculations, indicated that an S-dative bonded structure is the most probable adsorption structure at relatively low exposure levels, the [4 + 2] cycloadduct structure is the second most probable structure, and the [2 + 2]-C=O cycloadduct structure is the least probable structure on the Ge(100)-2 × 1 reconstructed surface at relatively high exposure levels.


Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid

Gehad G Mohamed, M M Omar, Ahmed M M Hindy
PMID: 15955728   DOI: 10.1016/j.saa.2005.03.031

Abstract

Metal complexes of Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid (HL) are reported and characterized based on elemental analyses, IR, 1H NMR, solid reflectance, magnetic moment, molar conductance and thermal analysis (TGA). The ligand dissociation as well as the metal-ligand stability constants were calculated pH metrically at 25 degrees C and ionic strength mu=0.1 (1M NaCl). The complexes are found to have the formulae [M(HL)2](X)n.yH2O (where M=Fe(III) (X=Cl, n=3, y=3), Co(II) (X=Cl, n=2, y=1.5), Ni(II) (X=Cl, n=2, y=1) and UO2(II) (X=NO3, n=2, y=0)) and [M(L)2] (where M=Cu(II) (X=Cl) and Zn(II) (X=AcO)). The molar conductance data reveal that Fe(III) and Co(II), Ni(II) and UO2(II) chelates are ionic in nature and are of the type 3:1 and 2:1 electrolytes, respectively, while Cu(II) and Zn(II) complexes are non-electrolytes. IR spectra show that HL is coordinated to the metal ions in a terdentate manner with ONS donor sites of the carboxylate O, azomethine N and thiophene S. From the magnetic and solid reflectance spectra, it is found that the geometrical structure of these complexes are octahedral. The thermal behaviour of these chelates shows that the hydrated complexes losses water molecules of hydration in the first step followed immediately by decomposition of the anions and ligand molecules in the subsequent steps. The activation thermodynamic parameters, such as, E*, DeltaH*, DeltaS* and DeltaG* are calculated from the DrTG curves using Coats-Redfern method. The synthesized ligands, in comparison to their metal complexes also were screened for their antibacterial activity against bacterial species, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pyogones and Fungi (Candida). The activity data show that the metal complexes to be more potent/antibacterial than the parent Schiff base ligand against one or more bacterial species.


Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate

Xiao Chen, Jingyang Yu, Heping Cui, Shuqin Xia, Xiaoming Zhang, Baoru Yang
PMID: 29373560   DOI: 10.3390/molecules23020247

Abstract

Maillard reaction products (MRPs) were prepared from mushroom hydrolysate (MH) by heating with d-xylose and l-cysteine at various temperatures (100 °C-140 °C) for 2 h at a pH of 7.4. The sensory characteristics of MH and MRPs were evaluated by panelists and volatile compounds were analyzed by GC/MS. Additionally, partial least squares regression (PLSR) was performed to analyze the correlation between quantitative sensory characteristics and GC/MS data. GC/MS results revealed that higher reaction temperature resulted in more nitrogen and sulfur containing compounds in MRPs while alcohols, ketones and aldehydes were the major flavor compounds obtained in MH. PLSR results showed that 3-phenylfuran and 2-octylfuran were the compounds responsible for the caramel-like flavor; 1-octen-3-ol, (
)-2-octen-1-ol and geranyl acetone were significantly and positively correlated to mushroom-like flavor, whereas, 2-thiophene-carboxaldehyde, 2,5-thiophenedicarboxaldehyde and 3-methylbutanal positively affected MRPs meat-like attribute. Overall, 125 °C was identified as the optimal temperature for preparing MRPs with abundant volatile compounds and favorable sensory characteristics; the concentration of free amino acids and 5'-GMP, which are associated with the umami taste, in MRPs derived under 125 °C were 3 to 4 times higher than those in MH.


Explore Compound Types